Propyl Itraconazole

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of Propyl Itraconazole involves complex synthetic routes. One method includes dissolving a mixture of Itraconazole and L-ascorbic acid with a mixed solvent of dichloromethane and methanol. Hydroxypropyl methylcellulose and pluronic F-127 are then added, followed by dichloromethane to obtain a raw material solution. This solution is then subjected to supercritical fluid crystallization using carbon dioxide .

Industrial Production Methods

Industrial production methods for this compound typically involve high-performance liquid chromatography (HPLC) techniques to separate and identify impurities in the bulk drug product . The use of ultra-performance liquid chromatography (UPLC) has also been reported to reduce analysis time and improve efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

Propyl Itraconazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for the identification and quantification of the impurity in pharmaceutical formulations .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include acetonitrile, methanol, and tetrabutylammonium hydrogen sulfate buffer . The conditions often involve the use of C18 columns and UV detection at specific wavelengths .

Major Products Formed

The major products formed from these reactions include hydroxy-itraconazole, keto-itraconazole, and N-desalkyl itraconazole . These metabolites have similar properties to the parent drug and are crucial for therapeutic drug monitoring .

Applications De Recherche Scientifique

Antifungal Applications

Propyl Itraconazole maintains the antifungal properties characteristic of its parent compound, itraconazole. It is primarily used in the treatment of various fungal infections, including:

- Aspergillosis : A study demonstrated that intravenous administration of itraconazole, followed by oral dosing, was effective in treating invasive aspergillosis in immunocompromised patients. The therapeutic levels were maintained, resulting in a partial or complete response in 48% of participants .

- Histoplasmosis : Clinical studies have shown that itraconazole is effective against histoplasmosis, particularly in patients with compromised immune systems. The median dose was 200 mg/day, with significant symptom resolution observed within two weeks .

Antiangiogenic Properties

Recent research has revealed that this compound exhibits antiangiogenic activity, which can be beneficial in cancer treatment. This property is particularly relevant for conditions involving abnormal blood vessel growth, such as tumors. Key findings include:

- Endothelial Cell Proliferation : Studies indicate that itraconazole analogs can inhibit endothelial cell proliferation and angiogenesis, which are critical processes in tumor growth and metastasis .

- Hedgehog Pathway Inhibition : this compound has been shown to inhibit the Hedgehog signaling pathway, which is implicated in various cancers. This inhibition may contribute to its efficacy as a therapeutic agent in oncology .

Pharmacokinetics and Formulation Studies

Understanding the pharmacokinetics of this compound is essential for optimizing its clinical use. Research has focused on various formulations to enhance bioavailability and therapeutic effectiveness:

- Polymeric Films : Recent studies have explored the preparation of polymeric films containing itraconazole for topical applications. These films aim to improve drug release characteristics and provide localized treatment for fungal infections .

- Drug Interaction Studies : Investigations into drug-drug interactions involving this compound have highlighted its role as a strong inhibitor of cytochrome P450 3A (CYP3A). This characteristic is crucial when considering co-administration with other medications .

Case Studies

Several case studies illustrate the clinical effectiveness of this compound:

- Case Study on Invasive Aspergillosis : In a cohort of 31 patients treated with intravenous this compound followed by oral therapy, 48% achieved a complete or partial response after treatment .

- Histoplasmosis Treatment : A separate study involving patients with histoplasmosis demonstrated substantial symptom resolution within two weeks at a median dose of 200 mg/day, indicating the compound's effectiveness in severe fungal infections .

Mécanisme D'action

Propyl Itraconazole exerts its effects by inhibiting the fungal cytochrome P450 3A dependent enzyme, which decreases ergosterol synthesis and inhibits cell membrane formation . This mechanism is similar to that of the parent drug, Itraconazole, which disrupts fungal cell membrane synthesis by blocking the conversion of lanosterol to ergosterol .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to Propyl Itraconazole include:

- Hydroxy-itraconazole

- Keto-itraconazole

- N-desalkyl itraconazole

Uniqueness

This compound is unique due to its specific chemical structure and its role as an impurity in the synthesis of Itraconazole. Its identification and quantification are crucial for ensuring the safety and efficacy of Itraconazole formulations .

Activité Biologique

Propyl itraconazole is a derivative of itraconazole, a well-known triazole antifungal agent. Itraconazole has gained attention not only for its antifungal properties but also for its potential applications in oncology due to its anti-angiogenic and anti-Hedgehog (Hh) signaling pathway activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and implications in various therapeutic contexts.

Antifungal Activity

This compound functions primarily by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes. This inhibition disrupts membrane integrity and function, leading to cell death. The compound exhibits broad-spectrum antifungal activity against various pathogens including Candida, Aspergillus, and Cryptococcus species .

Anti-Cancer Properties

Recent studies have highlighted this compound's role in cancer treatment. It has been shown to inhibit angiogenesis— the formation of new blood vessels—which is crucial for tumor growth and metastasis. The compound also targets the Hh signaling pathway, which is often dysregulated in cancers such as basal cell carcinoma and medulloblastoma .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural characteristics. Research indicates that modifications in the side chains significantly affect its potency against various biological targets. For instance, certain analogues with longer or branched side chains demonstrated enhanced inhibition of endothelial cell proliferation and Hh signaling .

Pharmacokinetics

This compound exhibits considerable interindividual variability in pharmacokinetics, characterized by extensive tissue distribution and a half-life of approximately 24 hours . Studies indicate that steady-state concentrations are reached within 15 days at doses ranging from 50 mg to 400 mg daily, with significant clinical responses observed within two weeks .

Antifungal Efficacy

In clinical trials, this compound has demonstrated significant efficacy in treating fungal infections. For example, it achieved a mycologic cure rate of approximately 54% in patients with onychomycosis after a treatment duration of about 10 months .

Anti-Cancer Efficacy

In oncology, high-dose this compound (600 mg/day) has shown promising results in phase II trials for advanced prostate cancer, leading to notable reductions in prostate-specific antigen (PSA) levels and delaying tumor progression . Additionally, it has been effective when combined with other chemotherapeutic agents, enhancing overall treatment outcomes .

Case Studies

- Prostate Cancer : A study involving men with advanced prostate cancer showed that patients receiving high-dose this compound experienced significant PSA responses and prolonged progression-free survival compared to control groups.

- Basal Cell Carcinoma : Patients with advanced basal cell carcinoma treated with this compound exhibited tumor shrinkage and improved clinical outcomes when used alongside conventional therapies.

Data Tables

| Study | Condition | Dosage | Efficacy Rate | Duration |

|---|---|---|---|---|

| Study 1 | Onychomycosis | 200 mg/day | 54% mycologic cure | ~10 months |

| Study 2 | Prostate Cancer | 600 mg/day | Significant PSA reduction | Varies |

| Study 3 | Basal Cell Carcinoma | Variable | Tumor shrinkage observed | Varies |

Propriétés

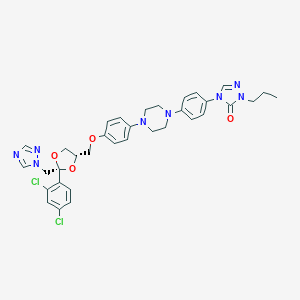

IUPAC Name |

4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-propyl-1,2,4-triazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H36Cl2N8O4/c1-2-13-44-33(45)43(24-39-44)28-6-4-26(5-7-28)40-14-16-41(17-15-40)27-8-10-29(11-9-27)46-19-30-20-47-34(48-30,21-42-23-37-22-38-42)31-12-3-25(35)18-32(31)36/h3-12,18,22-24,30H,2,13-17,19-21H2,1H3/t30-,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAKXPLQZZCVGBG-NHZFLZHXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36Cl2N8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30512146 | |

| Record name | 4-(4-{4-[4-({(2R,4S)-2-(2,4-Dichlorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

691.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74855-91-7 | |

| Record name | 4-(4-{4-[4-({(2R,4S)-2-(2,4-Dichlorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.